molecular formula C13H8F3NO3 B1629599 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid CAS No. 898796-62-8

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid

Cat. No.: B1629599
CAS No.: 898796-62-8
M. Wt: 283.2 g/mol
InChI Key: ZDGFIIFSNCNIMW-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid is an organic compound with the molecular formula C13H8F3NO3. It is a derivative of nicotinic acid, featuring a trifluoromethoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a halogenated nicotinic acid derivative under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, and bases like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable building block for the synthesis of biologically active molecules .

Biological Activity

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group attached to a phenyl ring and a nicotinic acid moiety. This structural configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

Molecular Formula: C10_{10}H8_{8}F3_3NO3_3

Molecular Weight: 251.17 g/mol

Melting Point: 148 – 149 °C

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). The trifluoromethoxy group enhances binding affinity, leading to modulation of neurotransmitter release and potential neuroprotective effects.

  • Receptor Interaction: The compound selectively binds to nAChRs, influencing synaptic transmission.
  • Pathways Modulated: Involvement in pathways related to inflammation, apoptosis, and cell proliferation has been observed.

Pharmacological Effects

  • Anti-inflammatory Activity: Studies have indicated that compounds with trifluoromethoxy substitutions can exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects: The modulation of nAChRs suggests potential neuroprotective roles in neurodegenerative diseases.

Case Studies

  • Study on Neuroprotection:
    • Objective: To evaluate the neuroprotective effects of this compound in models of oxidative stress.
    • Findings: The compound significantly reduced neuronal cell death and oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in neurodegenerative conditions.
  • Anti-cancer Properties:
    • Objective: Investigate the effects on cancer cell lines.
    • Results: The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine release
NeuroprotectionReduced oxidative stress
CytotoxicityEffective against cancer cell lines

Research Findings

Recent studies have highlighted the significance of the trifluoromethoxy group in enhancing the biological activity of nicotinic acid derivatives:

  • Structure-Activity Relationship (SAR): The presence of the trifluoromethoxy group has been shown to increase potency compared to non-fluorinated analogs by improving binding affinity to nAChRs .
  • Synthesis and Characterization: Various synthetic routes have been developed for obtaining this compound, including methods that ensure high yield and purity .

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGFIIFSNCNIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646969
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898796-62-8
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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